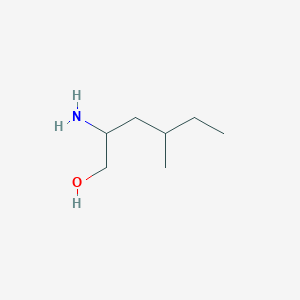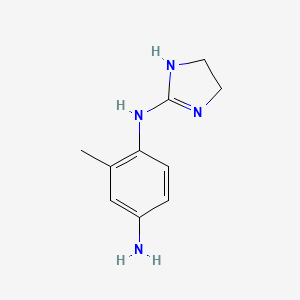
Methyl 3-(5-bromo-2-chlorophenyl)prop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(5-bromo-2-chlorophenyl)prop-2-ynoate is an organic compound with the molecular formula C10H6BrClO2. It is a derivative of propynoate, featuring a bromine and chlorine substitution on the phenyl ring. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-bromo-2-chlorophenyl)prop-2-ynoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-chlorobenzaldehyde.
Formation of Propargyl Alcohol: The aldehyde is subjected to a propargylation reaction using propargyl bromide in the presence of a base such as potassium carbonate.
Esterification: The resulting propargyl alcohol is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(5-bromo-2-chlorophenyl)prop-2-ynoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Applications De Recherche Scientifique
Methyl 3-(5-bromo-2-chlorophenyl)prop-2-ynoate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 3-(5-bromo-2-chlorophenyl)prop-2-ynoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(4-chlorophenyl)prop-2-ynoate: Similar structure but lacks the bromine atom.
Methyl 3-(5-bromo-2-fluorophenyl)prop-2-ynoate: Similar structure but has a fluorine atom instead of chlorine.
Uniqueness
Methyl 3-(5-bromo-2-chlorophenyl)prop-2-ynoate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties in chemical and biological systems.
Propriétés
Formule moléculaire |
C10H6BrClO2 |
|---|---|
Poids moléculaire |
273.51 g/mol |
Nom IUPAC |
methyl 3-(5-bromo-2-chlorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H6BrClO2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1H3 |
Clé InChI |
JUWJSLLAZDFAPV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C#CC1=C(C=CC(=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


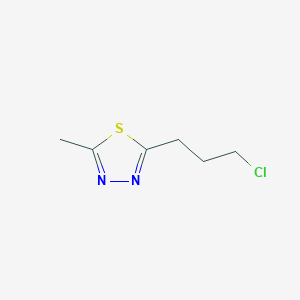
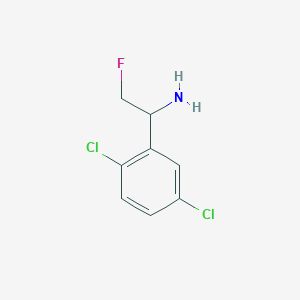
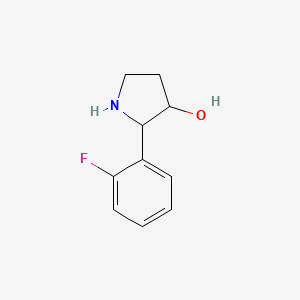
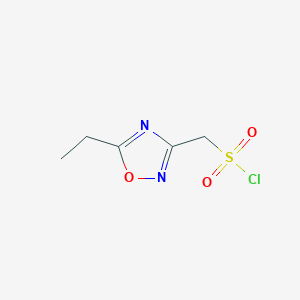

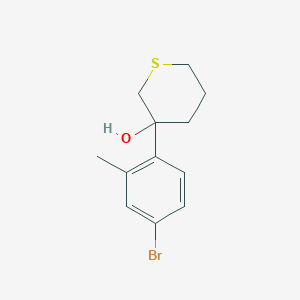

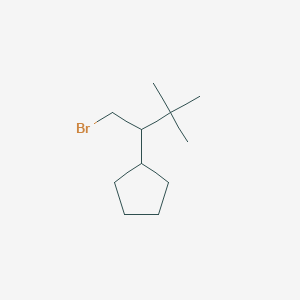
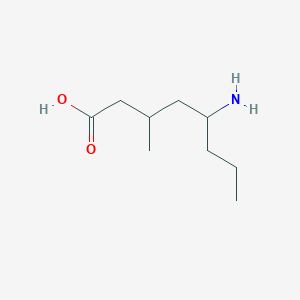
![1-Methyl-N-[2-(thiophen-2-YL)ethyl]piperidin-4-amine](/img/structure/B13238419.png)
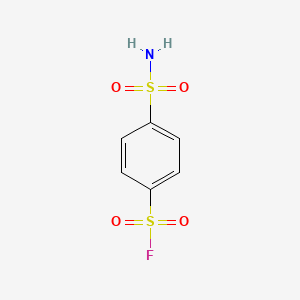
![4-(1-Aminoethyl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B13238433.png)
